molecular formula C18H27NO4S2 B2621877 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)methanesulfonamide CAS No. 1448129-49-4

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)methanesulfonamide

Cat. No.: B2621877
CAS No.: 1448129-49-4
M. Wt: 385.54
InChI Key: YYPMMOOIJVTDCW-UHFFFAOYSA-N
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Description

1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)methanesulfonamide is a sophisticated synthetic chemical reagent designed for research and development applications. This compound features a complex molecular architecture, integrating a 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane (a camphor-derived ketone) framework linked via a methanesulfonamide group to a 2-methoxy-2-(5-methylthiophen-2-yl)ethyl moiety. The distinct, rigid bicyclic core is known to contribute to molecular stereochemistry and stability, while the appended methoxy-thiophene group can enhance binding affinity in various biological targets. This structural combination makes it a valuable intermediate for medicinal chemistry and drug discovery programs, particularly in the synthesis of new chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. The specific mechanism of action, biological activity, and primary research applications for this compound are currently not reported in the scientific literature and require empirical determination by the researcher. As a specialty chemical, it is offered as part of a collection of rare and unique compounds for early-stage discovery research. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes full responsibility for confirming the product's identity, purity, and suitability for any particular research purpose.

Properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4S2/c1-12-5-6-15(24-12)14(23-4)10-19-25(21,22)11-18-8-7-13(9-16(18)20)17(18,2)3/h5-6,13-14,19H,7-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPMMOOIJVTDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNS(=O)(=O)CC23CCC(C2(C)C)CC3=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)methanesulfonamide typically involves multiple steps. The initial step often includes the formation of the bicyclic core, followed by the introduction of the sulfonamide group and the thiophene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

The primary application of this compound lies in its potential as a pharmaceutical agent. Research indicates that it may possess analgesic properties, making it suitable for pain management therapies. Its structural analogs have been explored for their efficacy in treating pain and inflammation, suggesting that this compound could serve as a lead compound in drug development .

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds structurally related to this sulfonamide derivative. For instance, compounds with similar bicyclic structures have shown significant cytotoxic effects against various cancer cell lines . This suggests that the target compound might also exhibit similar activity, warranting further investigation into its mechanism of action and efficacy in cancer therapy.

The methanesulfonamide moiety is known to interact with biological targets such as enzymes and receptors, potentially modulating their activity. This interaction can lead to therapeutic effects in conditions such as diabetes and hypertension, where enzyme inhibition plays a crucial role .

Case Study 1: Antitumor Activity

A study conducted by the National Cancer Institute evaluated the effects of structurally similar compounds on human tumor cells, demonstrating significant growth inhibition at low concentrations . The findings underscore the importance of further research into the anticancer properties of the target compound.

Case Study 2: Analgesic Properties

Research focusing on sulfonamide derivatives has highlighted their analgesic effects in animal models. These studies suggest that compounds with similar structural features can provide effective pain relief without significant side effects .

Mechanism of Action

The mechanism of action of 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs.
  • Methoxy Group : The 2-methoxyethyl chain could improve water solubility relative to purely hydrophobic substituents (e.g., adamantyl), balancing bioavailability .

Stereochemical Considerations

The norbornane core contains defined stereocenters, and enantiomers of related compounds exhibit divergent biological activities. For example:

  • 8f ([α]²⁵D = +37.5) and 8g ([α]²⁵D = -38.1) show enantiomer-specific Kv7 channel activation, highlighting the importance of absolute configuration .
  • Synthetic methods for camphorsulfonamides often employ chiral starting materials like (1S)-(+)-10-camphorsulfonyl chloride, ensuring stereochemical fidelity .

Biological Activity

The compound 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)methanesulfonamide is a complex organic molecule with potential biological applications. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a unique bicyclic structure that contributes to its biological activity. The molecular formula is C15H21N1O4SC_{15}H_{21}N_{1}O_{4}S, and its structure can be represented as follows:

SMILES CC C C C1 C C2CCC1 CS O O N C C OC c3 c ccc3 C C O C2\text{SMILES CC C C C1 C C2CCC1 CS O O N C C OC c3 c ccc3 C C O C2}

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The methanesulfonamide group is known to interact with various enzymes, potentially acting as an inhibitor.
  • Receptor Modulation : The methoxy and thiophene groups may influence receptor binding affinities, impacting signaling pathways.

Pharmacological Effects

Research indicates that the compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that it has potential antimicrobial properties, particularly against certain bacterial strains.
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Data Table of Biological Activities

Activity Type Effect Reference
AntimicrobialEffective against E. coli
Anti-inflammatoryReduces cytokine production
Enzyme InhibitionInhibits carbonic anhydrase

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against various pathogens. Results indicated significant inhibition of growth in Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections.

Case Study 2: Anti-inflammatory Action

In vitro experiments demonstrated that the compound reduces the production of pro-inflammatory cytokines in human macrophages. This finding supports its potential use in inflammatory conditions such as arthritis.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be maximized during synthesis?

The synthesis involves multi-step procedures, typically starting with the bicyclic ketone core (e.g., 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane) and functionalizing it with methanesulfonamide. Key steps include:

  • Sulfonylation : Reacting the bicyclic ketone with methanesulfonyl chloride under basic conditions to introduce the sulfonamide group.
  • Amine coupling : Attaching the 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine moiety via nucleophilic substitution or reductive amination. Purity optimization requires HPLC or column chromatography, with monitoring via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing its structural integrity?

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry and stereochemistry, particularly the bicyclic framework and thiophene substituents.
  • X-ray crystallography : Resolves absolute configuration of chiral centers (critical for activity) .
  • FT-IR : Validates sulfonamide (-SO2_2NH) and carbonyl (C=O) groups.
  • HRMS : Ensures molecular formula accuracy .

Q. How can solubility challenges in aqueous biological assays be addressed?

The compound’s limited water solubility (common in sulfonamides with hydrophobic bicyclic cores) can be mitigated by:

  • Co-solvents : Use DMSO or cyclodextrin-based solutions (<1% v/v to avoid cytotoxicity).
  • Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters) transiently .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern its biological activity?

SAR studies highlight:

  • Bicyclic core : The 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane group enhances rigidity, improving target binding. Modifications here reduce activity by >50% in enzyme inhibition assays .
  • Thiophene substituent : The 5-methylthiophen-2-yl group contributes to π-π stacking with hydrophobic enzyme pockets. Replacement with phenyl decreases potency .
  • Methoxy group : The 2-methoxyethyl chain optimizes pharmacokinetics by balancing lipophilicity and metabolic stability .

Q. How can X-ray crystallography or cryo-EM elucidate its target-binding mechanism?

Co-crystallization with putative targets (e.g., enzymes like carbonic anhydrase or kinases) reveals:

  • Binding pockets : The sulfonamide group often coordinates with Zn2+^{2+} in metalloenzymes.
  • Conformational effects : The bicyclic core induces steric hindrance, preventing substrate access. For unstable complexes, cryo-EM provides lower-resolution but dynamic insights .

Q. What strategies resolve contradictions in reported binding affinities across studies?

Discrepancies may arise from:

  • Assay conditions : Variations in pH, ionic strength, or cofactors (e.g., Zn2+^{2+} for metalloenzymes). Standardize buffer systems and validate with orthogonal assays (SPR vs. ITC).
  • Stereochemical impurities : Ensure enantiomeric purity via chiral HPLC, as minor contaminants can skew data .

Q. How can in vivo pharmacokinetic (PK) studies be designed to assess bioavailability?

  • Animal models : Administer IV/oral doses (e.g., 10 mg/kg in rodents) and measure plasma/tissue concentrations via LC-MS/MS.
  • Key parameters : Calculate AUC, Cmax_{max}, t1/2_{1/2}, and bioavailability (F%).
  • Metabolite profiling : Identify phase I/II metabolites (e.g., oxidative demethylation or sulfonamide cleavage) .

Methodological Considerations

Q. What computational tools predict off-target interactions or toxicity risks?

  • Molecular docking (AutoDock, Glide) : Screen against databases like ChEMBL or PubChem to identify off-targets.
  • ADMET prediction (SwissADME, ProTox-II) : Assess permeability (LogP), cytochrome P450 inhibition, and hepatotoxicity .

Q. How can metabolic stability be improved without compromising potency?

  • Isotopic labeling : Replace labile hydrogens with deuterium at metabolically vulnerable sites (e.g., methoxy groups).
  • Bioisosteric replacement : Substitute thiophene with pyrazole or triazole to reduce oxidative metabolism .

Q. What controls are essential in enzyme inhibition assays to minimize false positives?

  • Negative controls : Use vehicle (DMSO) and inactive enantiomers.
  • Positive controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase).
  • Pre-incubation : Confirm time-dependent inhibition is not an artifact of compound aggregation .

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